molecular formula C13H21NO3 B3164514 Propyl[(2,3,4-trimethoxyphenyl)methyl]amine CAS No. 893574-38-4

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine

Cat. No.: B3164514
CAS No.: 893574-38-4
M. Wt: 239.31 g/mol
InChI Key: ANKQTATYHPSMFQ-UHFFFAOYSA-N
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Description

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine is an organic compound that belongs to the class of amines It features a propyl group attached to a nitrogen atom, which is further bonded to a benzyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine typically involves the following steps:

    Formation of the Benzyl Halide: The starting material, 2,3,4-trimethoxybenzyl alcohol, is converted to the corresponding benzyl halide using a halogenating agent such as thionyl chloride or phosphorus tribromide.

    Nucleophilic Substitution: The benzyl halide undergoes a nucleophilic substitution reaction with propylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran, under reflux conditions.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: It is employed in studies investigating the interaction of amines with biological receptors and enzymes.

    Industrial Applications: The compound finds use in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Propyl[(2,3,4-trimethoxyphenyl)methyl]amine involves its interaction with various molecular targets, including enzymes and receptors. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to modulation of their activity. For instance, the compound may inhibit enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl[(2,3,4-trimethoxyphenyl)methyl]amine
  • Ethyl[(2,3,4-trimethoxyphenyl)methyl]amine
  • Butyl[(2,3,4-trimethoxyphenyl)methyl]amine

Uniqueness

Propyl[(2,3,4-trimethoxyphenyl)methyl]amine is unique due to its specific propyl group, which influences its physicochemical properties and biological activity. Compared to its methyl and ethyl analogs, the propyl derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for distinct applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-5-8-14-9-10-6-7-11(15-2)13(17-4)12(10)16-3/h6-7,14H,5,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKQTATYHPSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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